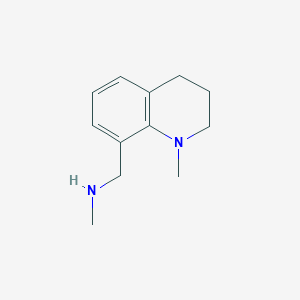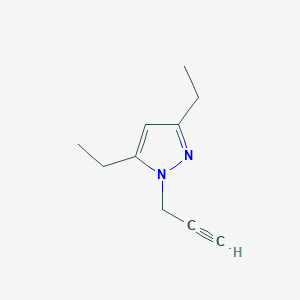
4-氨基-6-(3-氟苯基)哒嗪-3-醇
描述
“4-Amino-6-(3-fluorophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H8FN3O . It has a molecular weight of 205.19 g/mol. The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Amino-6-(3-fluorophenyl)pyridazin-3-ol” is 1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) .Physical And Chemical Properties Analysis
The compound “4-Amino-6-(3-fluorophenyl)pyridazin-3-ol” is solid in its physical form .科学研究应用
我搜索了4-氨基-6-(3-氟苯基)哒嗪-3-醇的科学研究应用。虽然没有针对该特定化合物的直接应用列表,但我们可以根据类似化合物的活性以及哒嗪醇衍生物的通用特性推断其潜在用途。以下是按不同部分组织的一些可能的应用:
抗高血压应用
类似化合物的循环系统效应表明其在控制血压和相关疾病方面具有潜在用途。
每个领域都需要进一步研究以确定4-氨基-6-(3-氟苯基)哒嗪-3-醇的具体疗效和安全性。 以上部分基于相关化合物的活性以及一般的化学知识 。为了进行详细的研究和开发,与化学研究实验室合作将是有益的。
作用机制
Target of Action
Pyridazine and pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets . These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
It is known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects . For instance, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced inotropic and vasodilator properties .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyridazinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .
Action Environment
The action of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can be influenced by various environmental factors. For instance, a related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, has been shown to act as a corrosion inhibitor in an acidic environment . The performance of this compound was found to improve with increasing concentration but decreased somewhat with increasing temperature .
生化分析
Biochemical Properties
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . The interaction between 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol and PDE enzymes can lead to changes in cellular signaling pathways, affecting various physiological processes.
Cellular Effects
The effects of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE enzymes by 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE enzymes, which leads to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes. Additionally, 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions, but may degrade over time, affecting their efficacy . Long-term exposure to 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may be observed. These effects can include changes in liver and kidney function, as well as alterations in blood parameters. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Amino-6-(3-fluorophenyl)pyridazin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol.
Transport and Distribution
The transport and distribution of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol in specific tissues can influence its efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the therapeutic use of this compound.
Subcellular Localization
The subcellular localization of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
5-amino-3-(3-fluorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITBKBFOVZGDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



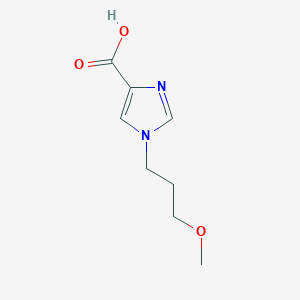
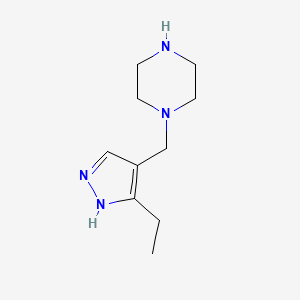

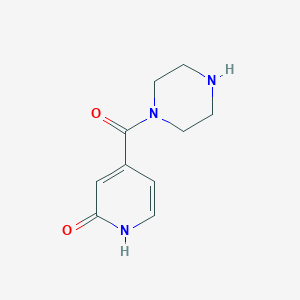
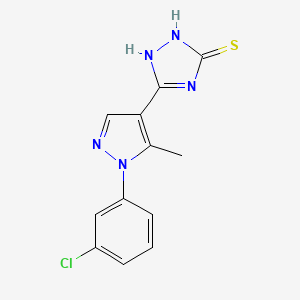

![1,4-Dioxa-8-azadispiro[4.0.4(6).4(5)]tetradecane](/img/structure/B1471838.png)
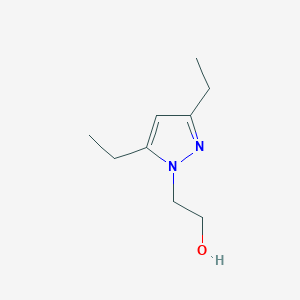
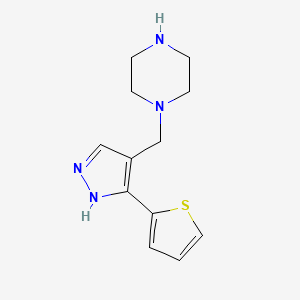
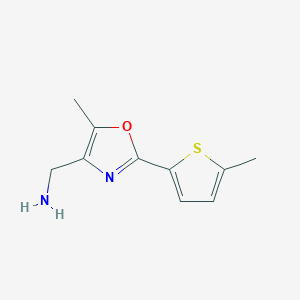
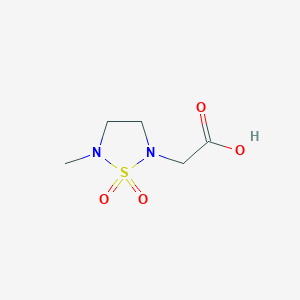
![(1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1471846.png)
